2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide
Description
2-(3-Methylphenoxy)-N-(4-sulfamoylphenyl)propanamide is a synthetic sulfonamide-propanamide hybrid compound. Its structure comprises a propanamide backbone substituted with a 3-methylphenoxy group at the C2 position and a 4-sulfamoylphenyl group at the N-terminus.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-4-3-5-14(10-11)22-12(2)16(19)18-13-6-8-15(9-7-13)23(17,20)21/h3-10,12H,1-2H3,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAJTWHVBIZBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide typically involves the following steps:
Preparation of 3-methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3-methylphenoxyacetic acid: The 3-methylphenol is then reacted with chloroacetic acid in the presence of a base to form 3-methylphenoxyacetic acid.
Synthesis of 2-(3-methylphenoxy)propanamide: The 3-methylphenoxyacetic acid is converted to its corresponding acid chloride using thionyl chloride, followed by reaction with ammonia to form 2-(3-methylphenoxy)propanamide.
Introduction of the 4-sulfamoylphenyl group: The final step involves the reaction of 2-(3-methylphenoxy)propanamide with 4-aminobenzenesulfonamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and sulfonamide groups.
Reduction: Reduced forms of the amide and sulfonamide groups.
Substitution: Substituted derivatives at the sulfonamide group.
Scientific Research Applications
2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the N-(4-sulfamoylphenyl)propanamide core but differ in substituents, leading to varied biological activities:
Key Differences and Implications
- Electronic Effects: Electron-withdrawing groups (e.g., fluoro in compound 12 ) enhance antiurease activity compared to electron-donating groups like methylphenoxy.
- Sulfamoyl Modifications : Compounds with dual sulfonamide groups (e.g., compound 7 ) show broader pharmacological profiles, including anticancer activity, likely due to enhanced hydrogen-bonding interactions.
Pharmacological Data
- Antiurease Activity : Fluoro-substituted analogs (e.g., compound 12) exhibit stronger urease inhibition (IC50: 18.2 µM) than unsubstituted derivatives, suggesting electronegative groups improve target binding .
- Anticancer Activity : Compound 7 demonstrated moderate cytotoxicity in preliminary assays, attributed to its dual sulfonamide-propanamide architecture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
